

Spectroscopic Analysis of 4'-Chloro-2'-fluoroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Chloro-2'-fluoroacetophenone

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of **4'-Chloro-2'-fluoroacetophenone** (CAS No. 175711-83-8). While specific experimental data for this compound is not publicly available in surveyed databases, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar aromatic ketones.

Compound Information:

- Chemical Name: **4'-Chloro-2'-fluoroacetophenone**
- Synonyms: 1-(4-Chloro-2-fluorophenyl)ethanone
- CAS Number: 175711-83-8
- Molecular Formula: C₈H₆ClFO
- Molecular Weight: 172.58 g/mol

Predicted Spectroscopic Data

Although experimental spectra are not available, predictions based on the structure of **4'-Chloro-2'-fluoroacetophenone** can be made. The following tables summarize the expected spectroscopic characteristics.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~2.6	s (or d)	3H	$-\text{CH}_3$ (Acetyl group)
~7.2-7.8	m	3H	Aromatic protons

Note: The methyl protons may exhibit a small doublet due to long-range coupling with the ortho fluorine atom.

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3

Chemical Shift (δ ppm)	Assignment
~28-30	$-\text{CH}_3$
~115-140	Aromatic CH and C-Cl
~160 (d)	C-F (Aromatic)
~125 (d)	C-C=O (Aromatic)
~195 (d)	C=O (Ketone)

Note: Carbons in proximity to the fluorine atom are expected to show splitting (doublets, d) due to C-F coupling.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic
~2950-2850	Weak	C-H Stretch	Aliphatic (-CH ₃)
~1680-1660	Strong	C=O Stretch	Aryl Ketone
~1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1250-1150	Strong	C-F Stretch	Aryl Fluoride
~1100-1000	Strong	C-Cl Stretch	Aryl Chloride

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
172/174	Molecular ion peak [M] ⁺ and its isotope [M+2] ⁺ due to ³⁵ Cl/ ³⁷ Cl
157/159	Loss of methyl radical (-CH ₃)
139	Loss of acetyl radical (-COCH ₃) followed by chlorine
111	[C ₆ H ₃ FCI] ⁺ fragment
43	Acetyl cation [CH ₃ CO] ⁺ (often the base peak)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an aromatic ketone like **4'-Chloro-2'-fluoroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO-d_6) in a clean, dry NMR tube.[1][2] Ensure the solid is fully dissolved; if necessary, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).[2][3]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.[4]
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes.
 - For ^{13}C NMR, which is inherently less sensitive, a larger number of scans over a longer period (30 minutes to several hours) is required.[1]
- Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small, solid sample directly onto the ATR crystal (e.g., diamond or ZnSe). No extensive sample preparation is required.

- **Instrument Setup:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR setup. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- **Sample Scan:** Lower the ATR anvil to press the solid sample firmly against the crystal, ensuring good contact. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - EI):

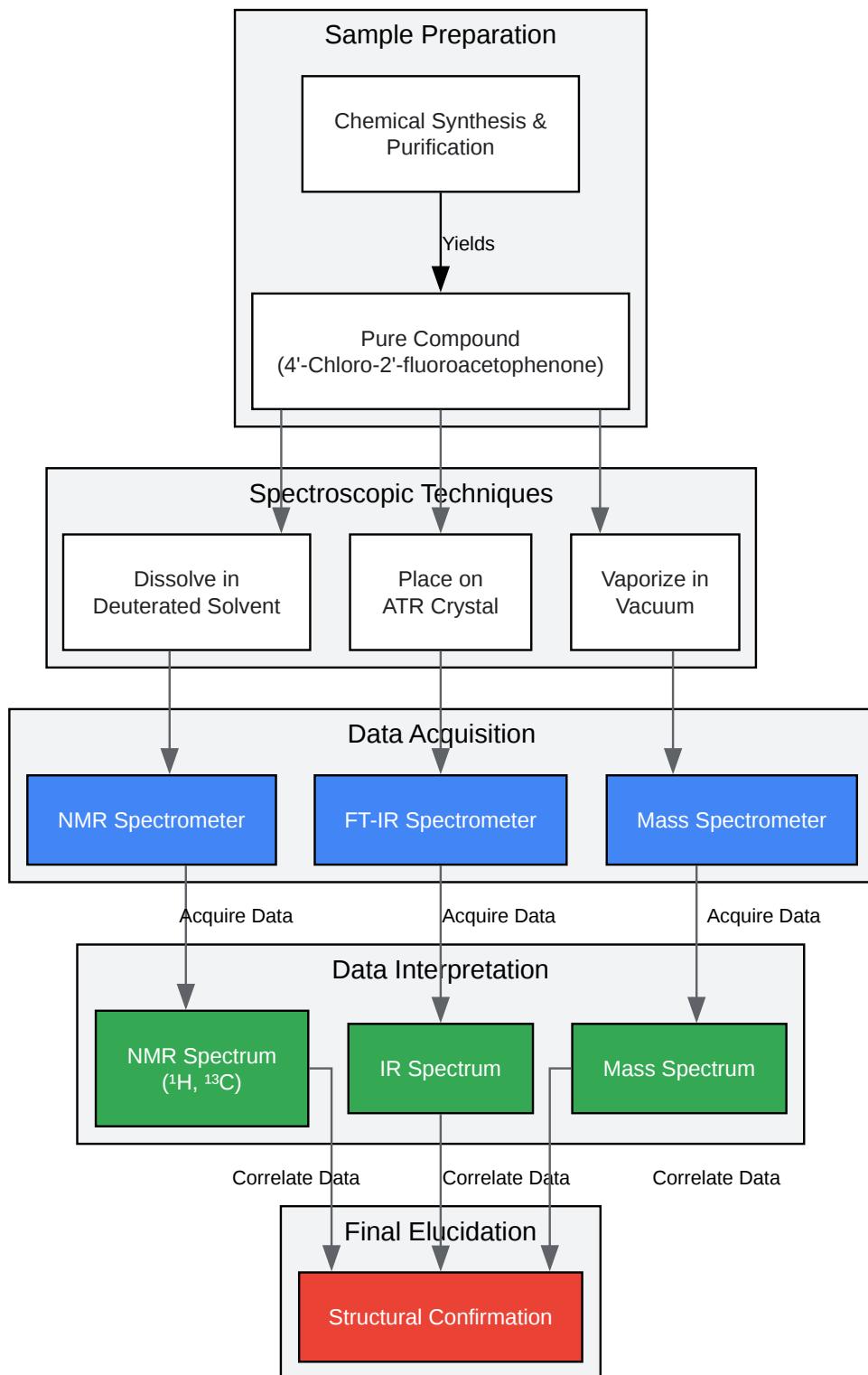
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[5]
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This process knocks an electron off a molecule, forming a positively charged molecular ion (radical cation, M⁺·).[5][7]
- **Fragmentation:** The high energy of EI causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral pieces.[5]
- **Mass Analysis:** The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[5][7]

- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[\[6\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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